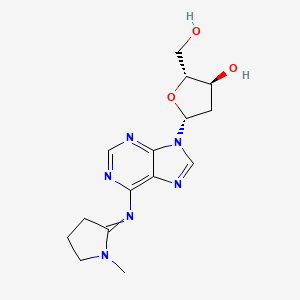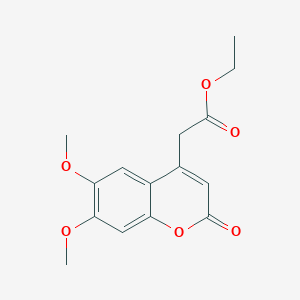
2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester is a chemical compound with the molecular formula C15H16O6 and a molecular weight of 292.28 . This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of diethyl ester with hydrochloric acid in ethanol, followed by cyclization using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A related compound with similar structural features and biological activities.
Precocene II: Another benzopyran derivative with distinct properties and applications.
Uniqueness
2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Properties
CAS No. |
88404-17-5 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
ethyl 2-(6,7-dimethoxy-2-oxochromen-4-yl)acetate |
InChI |
InChI=1S/C15H16O6/c1-4-20-14(16)5-9-6-15(17)21-11-8-13(19-3)12(18-2)7-10(9)11/h6-8H,4-5H2,1-3H3 |
InChI Key |
CBUOPNXYLXAZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


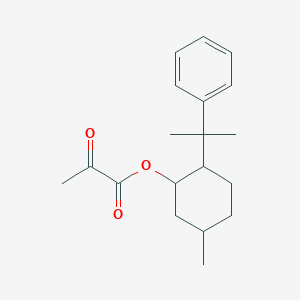

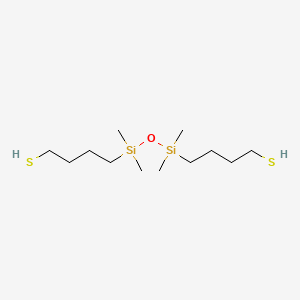
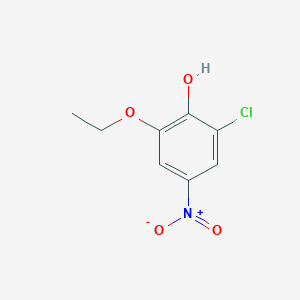
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
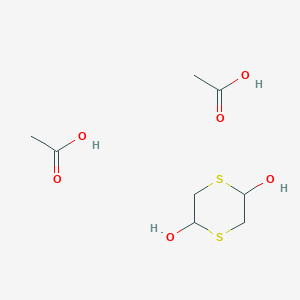
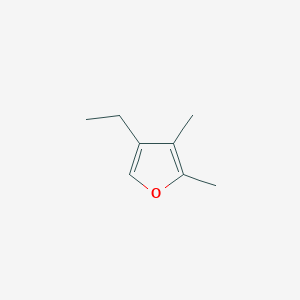
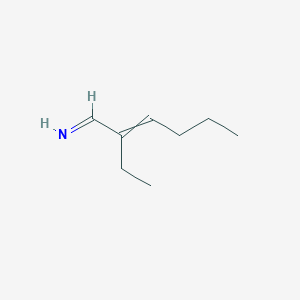
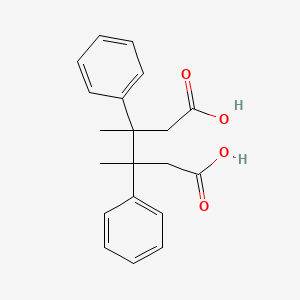
![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)
![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)
